2-Methyl-4-(3-nitrophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKXLZKNKFOCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Reactions of 2 Methyl 4 3 Nitrophenyl 1,3 Thiazole and Its Analogues
Reactions Involving the Thiazole (B1198619) Ring Heteroatoms (Sulfur and Nitrogen)
The presence of nitrogen and sulfur atoms in the thiazole ring imparts distinct chemical properties to the molecule, allowing for a range of reactions at these centers.
Reactivity of the Endocyclic Nitrogen (N-3)
The endocyclic nitrogen atom (N-3) in the thiazole ring of 2-methyl-4-(3-nitrophenyl)-1,3-thiazole possesses a lone pair of electrons, rendering it basic and nucleophilic. pharmaguideline.com This characteristic allows it to readily participate in quaternization reactions. Alkylation of the thiazole nitrogen with alkyl halides, such as methyl iodide, leads to the formation of N-alkylthiazolium salts. wikipedia.org These salts are important intermediates in various synthetic transformations. The positive charge on the nitrogen atom in the resulting thiazolium salt significantly increases the acidity of the proton at the C-2 position, facilitating its removal by a base to generate a thiazolium ylide, a key species in reactions like the benzoin (B196080) condensation and Stetter reaction. wikipedia.org
Table 1: N-Alkylation of Thiazole Derivatives
| Thiazole Derivative | Alkylating Agent | Product | Reference |
|---|---|---|---|
| General Thiazole | Alkyl Halide | N-Alkylthiazolium Salt | wikipedia.org |
Role of the Thiazole Sulfur in Reaction Pathways
The sulfur atom in the thiazole ring influences the electronic distribution and reactivity of the heterocyclic system. While generally less reactive than the nitrogen atom, the sulfur can participate in several types of reactions.
One notable role of the thiazole sulfur is its involvement in cycloaddition reactions . Thiazoles can undergo Diels-Alder reactions with alkynes, although typically at high temperatures due to the aromatic stability of the thiazole ring. These reactions often proceed with the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org The reaction of 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to proceed through a series of intermediates, including a formal [2+2] cycloaddition, ultimately leading to a pyridine after sulfur extrusion. wikipedia.org
The sulfur atom can also be a target for oxidation . Treatment of thiazoles with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding thiazole N-oxide, with some oxidation also occurring at the sulfur atom to yield non-aromatic sulfoxides or sulfones. wikipedia.org
Furthermore, the thiazole ring can undergo desulfurization reactions. Treatment with reducing agents like Raney nickel can lead to the cleavage of the carbon-sulfur bonds and subsequent degradation of the thiazole ring. pharmaguideline.com This reaction can be useful for the structural modification and degradation of thiazole-containing molecules.
Electrophilic and Nucleophilic Substitutions on the Thiazole Ring System
The aromatic nature of the thiazole ring allows for substitution reactions, with the regioselectivity being influenced by the existing substituents.
Substitutions at the 5-Position of the Thiazole Ring
The 5-position of the thiazole ring in this compound is the most electron-rich carbon and is therefore the preferred site for electrophilic aromatic substitution . The presence of the electron-donating 2-methyl group further activates this position towards electrophilic attack.
Halogenation is a common electrophilic substitution reaction. For instance, the bromination of 2-methylthiazole (B1294427) occurs at the 5-position. nih.gov This reaction can be carried out using bromine in the presence of a Lewis acid like aluminum chloride, although the Lewis acid can also complex with the basic nitrogen atom, potentially deactivating the ring. nih.gov
Formylation of the thiazole ring can be achieved through the Vilsmeier-Haack reaction. This reaction involves the use of a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto electron-rich aromatic rings. ijpcbs.comwikipedia.org For 2-amino-4-arylthiazole derivatives, formylation has been shown to occur at the 5-position of the thiazole ring. researchgate.net
Table 2: Electrophilic Substitution at the 5-Position of Thiazoles
| Thiazole Derivative | Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2-Methylthiazole | Br2/AlCl3 | Bromination | 2-Methyl-5-bromothiazole | nih.gov |
Reactivity of the 2-Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the 2-position of the thiazole ring is activated by the adjacent electron-withdrawing nitrogen atom, making its protons acidic and susceptible to deprotonation. This allows the methyl group to participate in various reactions.
Condensation reactions , such as the Knoevenagel condensation, can occur with aldehydes. wikipedia.org This reactivity is due to the formation of a stabilized carbanion upon deprotonation of the methyl group.
The 2-methyl group can also undergo halogenation , typically under free-radical conditions. Reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or under UV irradiation, are commonly used for the bromination of benzylic and allylic methyl groups, a reaction that is analogous to the reactivity of the 2-methyl group on the thiazole ring. masterorganicchemistry.comyoutube.com
Furthermore, the 2-methyl group can be oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or a mixture of potassium dichromate and sulfuric acid are capable of oxidizing activated methyl groups on aromatic rings to the corresponding carboxylic acids. reddit.comgoogle.com
Transformations of the 3-Nitrophenyl Moiety
The 3-nitrophenyl group attached to the thiazole ring offers further opportunities for chemical modification, primarily through reactions involving the nitro group.
The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using a variety of reducing agents. A study on the microsomal nitroreduction of the analogous 2-methyl-4-(4-nitrophenyl)thiazole (B186236) demonstrated its conversion to 2-methyl-4-(4-aminophenyl)thiazole. researchgate.net Common laboratory reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H2/Pd-C), metal/acid combinations (e.g., Sn/HCl, Fe/HCl), and other reducing agents like sodium dithionite. nih.gov
Table 3: Reduction of Aromatic Nitro Groups
| Substrate | Reducing Agent | Product | Reference |
|---|---|---|---|
| 2-Methyl-4-(4-nitrophenyl)thiazole | Microsomal nitroreductase | 2-Methyl-4-(4-aminophenyl)thiazole | researchgate.net |
The resulting amino group can then be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents.
Additionally, the strong electron-withdrawing nature of the nitro group activates the ortho and para positions of the phenyl ring towards nucleophilic aromatic substitution (SNAr) . wikipedia.orglibretexts.org While the nitro group is in the meta position relative to the thiazole ring, it can still influence the reactivity of the phenyl ring towards strong nucleophiles under certain conditions, potentially allowing for the displacement of other substituents on the phenyl ring if present.
Reduction Reactions of the Nitro Group (e.g., to Amine)
The reduction of the nitro group to an amino group is a fundamental transformation, yielding 4-(3-aminophenyl)-2-methyl-1,3-thiazole, a key intermediate for further derivatization. This conversion can be achieved using a variety of standard reducing agents. The choice of reagent is often guided by the desired chemoselectivity and reaction conditions.
Common methods for the reduction of aromatic nitro compounds are widely applicable here. nih.gov These include:
Catalytic Hydrogenation: This is a widely used method for nitro group reduction. youtube.com Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective in the presence of a hydrogen source. nih.gov This method is often preferred for its clean reaction profile and high yields.
Metal-Acid Systems: A classic and cost-effective method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, such as hydrochloric acid or acetic acid. nih.gov For instance, iron powder in the presence of an acid provides a mild and efficient way to reduce the nitro group without affecting other reducible functionalities.
Other Reagents: Reagents like tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for this transformation, offering good yields and tolerance to various functional groups. nih.gov
The resulting amino compound, 4-(3-aminophenyl)-2-methyl-1,3-thiazole, is significantly more reactive towards electrophilic aromatic substitution than its nitro precursor and serves as a building block for the reactions discussed in section 3.4.
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695), Room Temperature | High efficiency, clean reaction. nih.gov |
| H₂/Raney Ni | Ethanol, Room Temperature to 50°C | Effective, useful when dehalogenation is a concern. nih.gov |
| Fe/HCl or Fe/NH₄Cl | Ethanol/Water, Reflux | Cost-effective, widely used in industry. nih.gov |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates. nih.gov |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) directly on the phenyl ring of this compound is challenging. The phenyl ring is strongly deactivated by the powerful electron-withdrawing effects of the nitro group. Furthermore, the thiazole ring itself can act as an electron-withdrawing substituent, further reducing the nucleophilicity of the phenyl ring.
The nitro group is a strong deactivating group and a meta-director. Therefore, any successful electrophilic substitution would be expected to occur at the positions meta to the nitro group (C5') and ortho/para to the thiazole substituent. However, the combined deactivating effect makes such reactions difficult, often requiring harsh conditions.
In the case of the reduced analogue, 4-(3-aminophenyl)-2-methyl-1,3-thiazole, the situation is reversed. The amino group is a potent activating group and an ortho-, para-director. It will direct incoming electrophiles to the positions ortho and para to itself (C2', C4', and C6' of the phenyl ring). This allows for a range of electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, to be carried out under milder conditions. The powerful activating effect of the amino group overrides the deactivating influence of the thiazole ring.
Functional Group Interconversions on Thiazole Derivatives
The amino derivative, 4-(3-aminophenyl)-2-methyl-1,3-thiazole, is a versatile precursor for a wide array of functional group interconversions, leading to novel and complex molecular architectures.
Acylation and Alkylation Reactions of Amino-Thiazoles
The amino group of 4-(3-aminophenyl)-2-methyl-1,3-thiazole readily undergoes acylation and alkylation reactions.
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) yields the corresponding amides. For example, acylation with acetyl chloride would produce N-(3-(2-methyl-1,3-thiazol-4-yl)phenyl)acetamide. These reactions are typically high-yielding and provide a straightforward method for introducing a variety of acyl groups. Several studies have reported the N-acylation of 2-amino-5-benzyl-1,3-thiazoles using acid chlorides in dioxane with triethylamine. nih.gov
Alkylation: The amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Structural features, such as steric hindrance around the amino group, can influence the outcome. nih.gov For instance, research on aminophenyl benzothiazoles has shown that steric hindrance from nearby groups can prevent dialkylation. nih.gov The position of the amino group on the phenyl ring can also affect reactivity due to factors like hydrogen bonding with the thiazole nitrogen. nih.govmdpi.com
Formation of N-Nitrosamines from 2-Amino-Thiazoles
The formation of N-nitrosamines typically occurs from the reaction of secondary amines with a nitrosating agent, such as nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.orgwikipedia.org While the exocyclic amino group in compounds like 2-aminothiazole (B372263) is primary, it can react with nitrous acid to form a diazonium salt, which is a common pathway for further functionalization.
However, the formation of a stable N-nitrosamine from a primary amine is not typical. For an N-nitrosamine to form from an aminothiazole derivative, the nitrogen atom must be part of a secondary amine. This could potentially occur if the aminothiazole derivative is first alkylated (as in 3.4.1) to a secondary amine, which could then be nitrosated to form an N-nitrosamine. The reaction involves the nucleophilic attack of the secondary amine on the nitrosonium ion (NO⁺). wikipedia.org
It is also important to consider the tautomeric nature of 2-aminothiazoles, which can exist in equilibrium with a 2-iminothiazoline form. The endocyclic nitrogen of the imino tautomer could potentially undergo nitrosation, although reactions at the exocyclic amino group are generally more common. Studies on the nitrosation of aminothiones have shown that initial nitrosation can occur at the sulfur atom, followed by an intramolecular transfer to the deprotonated amine group. newcastle.edu.au
Cyclization and Annulation Reactions Leading to Polycondensed Systems
The bifunctional nature of aminophenyl-thiazole derivatives makes them excellent precursors for the synthesis of polycondensed heterocyclic systems through cyclization and annulation reactions. These reactions often involve the amino group on the phenyl ring and a reactive site on the thiazole ring or a suitably introduced functional group.
One common strategy involves a domino alkylation-cyclization process. For example, reacting an aminophenyl-thiazole with a bifunctional electrophile can lead to an initial alkylation at the amino group, followed by an intramolecular cyclization to form a new fused ring. organic-chemistry.orgsciencescholar.us
Another approach is to utilize the amino group to build a new heterocyclic ring onto the phenyl scaffold. For instance, reaction with β-ketoesters can lead to the formation of quinoline (B57606) rings fused to the phenyl group (a Skraup or Doebner-von Miller type reaction). Condensation of the amino group with other reagents can lead to the formation of fused imidazole, pyrimidine, or other heterocyclic systems. The synthesis of fused-thiazole derivatives has been achieved by reacting epoxy-ketones with thiourea (B124793) derivatives in acetic acid, demonstrating a straightforward method for creating polycondensed systems. nih.gov Annulation reactions involving thioamides and other reagents like 2H-azirines or enaminones provide modern, efficient routes to complex thiazole-containing structures. nih.govrsc.org
| Starting Material Type | Reactant | Resulting Polycondensed System |
|---|---|---|
| Aminophenyl-thiazole | α,β-Unsaturated Ketone | Thiazolyl-tetrahydroquinoline |
| Aminophenyl-thiazole | β-Ketoester | Thiazolyl-quinolone |
| Aminophenyl-thiazole | Phosgene equivalent | Fused Benzoxazine or Quinazoline derivatives |
| Epoxy-ketone + Thiourea | - | Fused-thiazole derivatives nih.gov |
Spectroscopic and Structural Elucidation Methodologies Applied to 2 Methyl 4 3 Nitrophenyl 1,3 Thiazole Systems
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by analyzing its vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy of 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole and related compounds reveals characteristic absorption bands that confirm the presence of key functional groups. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.netnih.gov For heteroaromatic structures, these C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹. researchgate.net
The nitro group (NO₂) is identified by its strong asymmetric and symmetric stretching vibrations. The asymmetric stretching usually appears in the range of 1575-1500 cm⁻¹, while the symmetric stretching is found between 1370-1320 cm⁻¹. For instance, in a related nitrophenyl-containing compound, a peak for the NO₂ group was observed at 1399 cm⁻¹. nih.gov
The C=N stretching vibration within the thiazole (B1198619) ring is another key diagnostic peak, typically appearing in the 1650-1550 cm⁻¹ region. Additionally, C=C stretching vibrations from both the phenyl and thiazole rings contribute to the bands in the 1600-1400 cm⁻¹ range. For example, in a similar thiazole derivative, the C=N and C=C stretching vibrations were assigned to bands at 1616 cm⁻¹ and 1576 cm⁻¹, respectively. mdpi.com The characteristic vibrations of the thiazole ring itself are also identifiable.
Interactive Data Table: FT-IR Spectroscopy Data
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) in Related Compounds |
| Aromatic C-H Stretch | 3100-3000 | 3162, 3100 researchgate.net |
| Asymmetric NO₂ Stretch | 1575-1500 | 1574 researchgate.net |
| Symmetric NO₂ Stretch | 1370-1320 | 1399 nih.gov |
| C=N Stretch (Thiazole) | 1650-1550 | 1616 mdpi.com |
| C=C Stretch (Aromatic/Thiazole) | 1600-1400 | 1576 mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides detailed information about the proton environment. The methyl group protons (CH₃) attached to the thiazole ring typically appear as a singlet in the upfield region, around δ 2.0-3.0 ppm.
The protons on the 3-nitrophenyl group exhibit characteristic splitting patterns in the downfield aromatic region (δ 7.0-9.0 ppm). The position of the nitro group at the meta position leads to a complex splitting pattern for the four aromatic protons. A proton in the ortho position to the nitro group would be the most deshielded. The single proton on the thiazole ring (H-5) also appears in the aromatic region, typically as a singlet. In analogous 4-phenylthiazole (B157171) derivatives, this proton signal is often found between δ 7.0 and 8.0 ppm.
Carbon Nuclear Magnetic Resonance (¹³C NMR) (DEPT-135)
The ¹³C NMR spectrum, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments, allows for the definitive assignment of carbon signals. The DEPT-135 spectrum distinguishes between CH, CH₂, and CH₃ groups.
For this compound, the methyl carbon (CH₃) would appear as a positive signal in the upfield region (around δ 15-25 ppm). The carbon atoms of the phenyl ring and the thiazole ring will resonate in the downfield region (δ 110-170 ppm). The carbon atom attached to the nitro group (C-3 of the phenyl ring) is expected to be significantly deshielded. The quaternary carbons of the thiazole ring (C-2 and C-4) and the phenyl ring (C-1') will also be present in the broadband ¹³C NMR spectrum but absent in the DEPT-135 spectrum.
Interactive Data Table: NMR Spectroscopy Data
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) |
| ¹H | CH₃ (on thiazole) | 2.0-3.0 |
| ¹H | Aromatic H (phenyl) | 7.0-9.0 |
| ¹H | H-5 (on thiazole) | 7.0-8.0 |
| ¹³C | CH₃ (on thiazole) | 15-25 |
| ¹³C | Aromatic/Thiazole C | 110-170 |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Derivatives
While not directly applicable to the parent compound, ¹⁹F NMR is a crucial technique for characterizing fluorinated derivatives. If a fluorine substituent were present on the phenyl ring, ¹⁹F NMR would provide a distinct signal whose chemical shift and coupling constants would offer valuable information about its electronic environment and proximity to other groups. For instance, in a study of 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine, the ¹⁹F NMR spectrum displayed a signal at -112.1 ppm. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The electron impact (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
Prominent fragmentation pathways for similar nitro-substituted arylthiazoles have been studied. nih.govnih.gov A common fragmentation involves the loss of the nitro group (NO₂) as a radical, leading to an [M-NO₂]⁺ ion. nih.gov Subsequent fragmentation of the thiazole ring can also occur. nih.govnih.gov For instance, cleavage of the thiazole ring can lead to the formation of a phenylthiirene ion. nih.govnih.gov The fragmentation pattern provides a fingerprint that helps to confirm the identity of the compound.
Interactive Data Table: Mass Spectrometry Fragmentation
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-NO₂]⁺ | Loss of the nitro group |
| Phenylthiirene ion | Resulting from thiazole ring cleavage |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a characteristic fragmentation pattern, often referred to as a molecular fingerprint, which is invaluable for structural elucidation. For this compound, the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₈N₂O₂S, MW = 220.25 g/mol ).
The fragmentation of related nitrophenyl-thiazole derivatives under EI conditions has been studied, revealing key pathways that are applicable to the title compound. nih.govnih.gov The most prominent fragmentation processes typically involve:
Loss of the Nitro Group: Initial fragmentation often involves the loss of a nitro radical (•NO₂) or a neutral nitric oxide molecule (NO). nih.gov
Thiazole Ring Cleavage: A characteristic fragmentation pathway for arylthiazoles is the cleavage of the thiazole ring. nih.govnih.gov Specifically, the 1,2-cleavage of the ring can lead to the formation of a stable phenylthiirene cation. nih.govnih.gov
Subsequent Fragmentations: The primary fragment ions undergo further decomposition, leading to a series of smaller, characteristic ions. nih.gov
A summary of expected key fragments for this compound in EI-MS is presented below.
| Fragment Ion | Proposed Structure | m/z (Nominal Mass) | Description of Loss |
|---|---|---|---|
| [C₁₀H₈N₂O₂S]⁺• | Molecular Ion (M⁺•) | 220 | - |
| [C₁₀H₈NS]⁺ | [M - NO₂]⁺ | 174 | Loss of nitro radical (•NO₂) |
| [C₇H₅S]⁺ | Phenylthiirene ion | 121 | Result of 1,2-cleavage of the thiazole ring |
| [C₇H₅]⁺ | Phenyl cation | 77 | Further fragmentation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a compound by providing highly accurate mass measurements. Unlike nominal mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. For this compound (C₁₀H₈N₂O₂S), the calculated exact mass is 220.030655 Da. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. nih.gov This technique is also applied to fragment ions to verify their elemental compositions, lending strong support to proposed fragmentation pathways.
| Molecular/Fragment Formula | Ion Type | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₀H₈N₂O₂S | [M]⁺• | 220.03065 |
| C₁₀H₉N₂O₂S | [M+H]⁺ | 221.03847 |
| C₁₀H₈NS | [M-NO₂]⁺ | 174.04047 |
Electrospray Ionization Time-of-Flight (ESI-TOF)
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution and high-mass-accuracy data. nih.gov For this compound, ESI-TOF analysis in positive ion mode would be expected to show a prominent ion at m/z 221.03847, corresponding to the protonated molecule [C₁₀H₉N₂O₂S]⁺.
The informational capacity of ESI-MS can be significantly enhanced by using tandem mass spectrometry (MS/MS). In this technique, the protonated molecule is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov This allows for the controlled study of fragmentation pathways, which can help in the structural confirmation of the parent molecule and the identification of unknown related compounds. nih.govresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Data Collection and Refinement
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays (commonly Mo Kα or Cu Kα radiation). nih.gov The diffraction pattern produced by the crystal is collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined, typically by full-matrix least-squares on F². nih.govnih.gov
While specific crystallographic data for this compound is not available in the cited literature, the table below presents representative data for a closely related compound, 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, to illustrate the type of information obtained. nih.gov
| Parameter | Example Value (for a related compound nih.gov) |
|---|---|
| Chemical formula | C₁₂H₇N₃O₂S |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 9.5596 (2), 9.8733 (2), 11.5606 (3) |
| β (°) | 98.122 (2) |
| Volume (ų) | 1080.20 (4) |
| Z (molecules per unit cell) | 4 |
| Final R-factor [I > 2σ(I)] | 0.031 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography is the primary tool for identifying and characterizing these forces. nih.gov
Hydrogen Bonding: While this compound lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker, non-classical hydrogen bonds. Interactions of the type C-H···O (with the nitro group oxygens as acceptors) and C-H···N (with the thiazole nitrogen as an acceptor) are commonly observed in the crystal structures of similar compounds and play a role in stabilizing the crystal packing. nih.govresearchgate.netnih.gov
π-π Stacking: The presence of two aromatic systems (the thiazole and nitrophenyl rings) makes π-π stacking interactions a highly probable and significant feature of the crystal packing. mdpi.com In related structures, extensive π-π stacking is often observed, where the aromatic rings of adjacent molecules overlap, contributing significantly to the cohesion of the crystal lattice. nih.govresearchgate.netrsc.org These interactions can occur in various geometries, such as face-to-face or slipped-stack arrangements.
The table below summarizes the types of intermolecular interactions that could be expected in the crystal structure of the title compound, based on analyses of similar molecules.
| Interaction Type | Potential Donor/Acceptor or Involved Groups | Typical Distance (Å) |
|---|---|---|
| C-H···O Hydrogen Bond | Aromatic C-H donors; Nitro O acceptors | H···O: ~2.4-2.8; D···A: ~3.2-3.6 nih.gov |
| C-H···N Hydrogen Bond | Aromatic C-H donors; Thiazole N acceptor | H···N: ~2.2-2.7; D···A: ~3.0-3.5 nih.gov |
| π-π Stacking | Thiazole ring, Nitrophenyl ring | Centroid-centroid: ~3.5-3.8 nih.gov |
Elucidation of Crystal Packing Arrangements for this compound Systems
Following extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), no publicly available single-crystal X-ray diffraction data for the specific compound this compound could be located. As a result, a detailed analysis of its specific crystal packing, including its crystal system, space group, unit cell dimensions, and precise intermolecular interactions, cannot be provided at this time.
However, the elucidation of crystal packing arrangements in related nitrophenyl-substituted thiazole derivatives offers valuable insights into the potential supramolecular structures that this compound might adopt. The crystal structures of analogous compounds are often dictated by a variety of non-covalent interactions, which work in concert to form a stable three-dimensional lattice.
Furthermore, π-π stacking interactions are a common feature in the crystal packing of aromatic heterocyclic compounds. In 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, a molecule with a similar nitrophenylthiazole core, extensive aromatic π-π stacking interactions are observed, linking molecules into sheets. nih.gov The presence of both a phenyl and a thiazole ring in this compound suggests a high likelihood of similar π-π stacking interactions contributing to its crystal lattice.
The interplay between these different types of intermolecular forces determines the final crystal packing arrangement. The specific geometry and electronic properties of the this compound molecule, including the presence and orientation of the methyl and nitro groups, would finely tune these interactions, leading to a unique supramolecular assembly. Without experimental crystallographic data, further discussion of the precise packing arrangement remains speculative.
Advanced Materials and Non Biological Applications of Thiazole Systems
Applications in Dye Chemistry and Colorants
The inherent chromophoric properties of the thiazole (B1198619) nucleus, particularly when functionalized with electron-donating and electron-withdrawing groups, have led to its extensive use in the synthesis of dyes. These dyes are utilized across the textile industry for their vibrant colors and good fastness properties.
Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester (B1180765). chemicalbook.com Thiazole-based derivatives serve as excellent precursors for disperse dyes due to their ability to form stable diazonium salts, which can then be coupled with various aromatic compounds to produce a wide range of colors. stmjournals.in
Research has focused on synthesizing series of monoazo disperse dyes by diazotizing aminothiazole derivatives and coupling them with different tertiary amines or other coupling components. For example, various diazotized aryl amines have been coupled with N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide to create a series of azo disperse dyes. dntb.gov.uaresearchgate.net These dyes, when applied to polyester fibers using high-temperature, high-pressure (HTHP) methods, have demonstrated a range of colors and good fastness properties. researchgate.netresearchgate.net The resulting dyes exhibit shades from yellow to violet, with good light fastness and very good to excellent wash and rubbing fastness. orientjchem.org
The table below summarizes the properties of several disperse dyes synthesized from a thiazole-containing precursor.
| Dye ID | R-group (Substituent) | Yield (%) | λmax (nm) | Melting Point (°C) |
| D1 | H | 81 | 456 | 148 |
| D2 | 2-CH₃ | 72 | 427 | 153 |
| D3 | 3-CH₃ | 78 | 472 | 142 |
| D4 | 4-CH₃ | 58 | 412 | 157 |
| D5 | 2-OH | 70 | 429 | 137 |
| D6 | 3-OH | 69 | 432 | 144 |
| D7 | 4-OH | 73 | 414 | 131 |
| D10 | 4-Cl | 68 | 438 | 146 |
| D11 | 2-NO₂ | 60 | 425 | 164 |
| D12 | 3-NO₂ | 62 | 484 | 178 |
| D13 | 4-NO₂ | 65 | 421 | 183 |
| Data sourced from a study on disperse dyes derived from N-(4-nitrophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetamide. researchgate.net |
Bifunctional reactive dyes are colorants that contain two reactive groups, enabling them to form strong covalent bonds with textile fibers such as cotton, wool, or nylon. scialert.netmjbas.com This dual reactivity typically results in higher fixation efficiency and improved wash fastness compared to monofunctional dyes. core.ac.uk Thiazole derivatives are used as key intermediates in the synthesis of these high-performance dyes.
For instance, bifunctional reactive dyes have been synthesized using 4-(4-Nitrophenyl)-1,3-thiazole-2-amine as a precursor. theijes.com In a typical synthesis, the thiazole amine is diazotized and coupled with a component like H-acid, which is subsequently linked to a reactive group such as a monochlorotriazine or vinyl sulfone. scialert.nettheijes.com These dyes have been successfully applied to nylon and cotton fabrics. scialert.nettheijes.com Studies on the dyeing process have investigated the effect of temperature, time, and pH on the dye exhaustion and fixation. For a dye derived from 4-(4-Nitrophenyl)-1,3-thiazole-2-amine, maximum exhaustion on nylon fabric was achieved at 80°C and a pH of 11. theijes.com The resulting dyed fabrics often exhibit good fastness properties. scialert.net
The performance metrics for two such bifunctional dyes on nylon fabric are presented below.
| Dye ID | Precursor Amine | Max Exhaustion (%) | Max Fixation (%) | Fixation Efficiency (%) |
| 14e | 4-(4-Nitrophenyl)-1,3-thiazol-2-amine | 69 (at pH 11) | 70 (at pH 11) | 70 (at pH 11) |
| 14f | 4-(4-Methylphenyl)-1,3-thiazol-2-amine | 75 (at pH 11) | 72 (at pH 11) | 60 (at pH 11) |
| Data sourced from a study on bifunctional reactive dyes applied to nylon fabrics. theijes.com |
Integration into Polymeric Materials for Optoelectronic and Thermal Applications
The incorporation of thiazole moieties into polymer backbones is an effective strategy for developing high-performance materials with enhanced thermal stability and specific optoelectronic properties. Polyimides, known for their exceptional thermal and mechanical properties, are a key class of polymers where thiazole integration has been explored. ijettjournal.org
Thiazole-containing polyimides are typically synthesized through a two-step polycondensation reaction. ijettjournal.org First, a novel diamine monomer containing a thiazole ring is reacted with a commercial aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) to form a poly(amic acid) precursor. ijettjournal.orgijettjournal.orgresearchgate.net In the second step, this precursor undergoes cyclodehydration via thermal or chemical imidization to yield the final polyimide. ijettjournal.orgijettjournal.org
Researchers have synthesized novel aromatic polyimides from the diamine 2,5-Bis(4-(2-aminothiazole) phenyl)-3,4-diphenyl furan (B31954) (BATPDF) with various dianhydrides. researchgate.net Similarly, polyimides have been created using N,N'-Bis-[4-(2-amino-thiazol-4-yl)-phenyl] isophthalamide (B1672271) [ATPIPA] as the diamine component. ijettjournal.org The resulting polymers are generally produced in high yields with moderate inherent viscosities. researchgate.net
Traditional aromatic polyimides often suffer from poor optical transparency and strong coloration due to charge-transfer (CT) interactions between polymer chains, which limits their use in optical applications. mdpi.comscilit.com Incorporating specific structural elements, such as bulky side groups or fluorine atoms, can mitigate these CT effects. mdpi.com While specific data on the refractive index and birefringence for polyimides derived from 2-Methyl-4-(3-nitrophenyl)-1,3-thiazole are unavailable, studies on related polyimides show that their optical properties are highly dependent on their chemical structure. For many high-performance polyimide films, achieving high optical transmittance (above 80-90%) in the visible light spectrum is a key objective. mdpi.comresearchgate.net The thiazole ring itself, being a planar, conjugated system, can influence the electronic and photophysical properties of the resulting polymer. researchgate.netrsc.org
A significant advantage of incorporating heterocyclic units like thiazole into a polyimide backbone is the enhancement of thermal stability. ijettjournal.org Thermogravimetric analysis (TGA) of thiazole-containing polyimides consistently demonstrates high thermal robustness. For example, polyimides synthesized from the BATPDF diamine show 10% weight loss temperatures (T₁₀) in the range of 518–609 °C in a nitrogen atmosphere, with high char yields (58–65%) at 900 °C. researchgate.net Polyimides derived from ATPIPA also exhibit excellent thermal stability, with glass transition temperatures (Tg) between 250-400 °C. ijettjournal.org
Good solubility is crucial for the practical application of polymers, as it enables solution-based processing techniques like spin-coating to form thin films. Many thiazole-containing polyimides exhibit excellent solubility in common organic solvents such as NMP, DMAc, m-cresol, and pyridine (B92270), which is a desirable trait for processability. ijettjournal.orgresearchgate.net
The thermal properties of several thiazole-containing polyimides are detailed in the table below.
| Polymer ID | Dianhydride Used | Glass Transition Temp (Tg) (°C) | 10% Weight Loss Temp (T₁₀) (°C) | Char Yield at 900°C (%) |
| PI-01 | PMDA | 252 | 609 | 65 |
| PI-02 | BPDA | 248 | 585 | 63 |
| PI-03 | BTDA | 242 | 518 | 61 |
| PI-04 | ODPA | 238 | 556 | 58 |
| PI-05 | 6FDA | 245 | 545 | 61 |
| Data for polyimides derived from the diamine 2,5-Bis(4-(2-aminothiazole) phenyl)-3,4-diphenyl furan (BATPDF). researchgate.net |
Theoretical Studies on Corrosion Inhibition Properties
Theoretical investigations, primarily employing quantum chemical calculations, offer profound insights into the corrosion inhibition mechanisms of organic molecules. These studies elucidate the relationship between the molecular structure of a compound and its efficacy as a corrosion inhibitor. For thiazole derivatives, including this compound, Density Functional Theory (DFT) is a particularly powerful tool for predicting their inhibitory properties.
The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto a metal surface, forming a protective barrier. This adsorption is facilitated by the presence of heteroatoms (like nitrogen and sulfur in the thiazole ring), aromatic rings, and various functional groups. Quantum chemical calculations help to quantify the electronic properties that govern these interactions.
Key parameters derived from these calculations provide a basis for understanding and predicting the corrosion inhibition potential of a molecule. These include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process and, consequently, the inhibition efficiency.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of a molecule. A lower ELUMO value suggests a greater capacity to accept electrons from the metal surface, which can also contribute to the formation of a stable inhibitor-metal bond.
Energy Gap (ΔE = ELUMO - EHOMO): The energy gap is a crucial indicator of a molecule's reactivity. A smaller energy gap implies that the molecule is more polarizable and can be more easily excited, leading to stronger adsorption on the metal surface and better corrosion inhibition.
Dipole Moment (μ): The dipole moment provides information about the polarity of a molecule. A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.
Theoretical studies on compounds structurally analogous to this compound provide valuable data for predicting its corrosion inhibition characteristics. For instance, DFT calculations have been performed on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a molecule that shares the key 3-nitrophenyl substituent. The electronic properties of this related compound, calculated using the B3LYP/6-311++G(d,p) level of theory, offer a strong basis for comparison.
Detailed research findings from theoretical studies on similar thiazole and thiadiazole derivatives consistently show a strong correlation between the aforementioned quantum chemical parameters and their experimentally determined corrosion inhibition efficiencies. Molecules with higher EHOMO values, lower ELUMO values, and smaller energy gaps generally exhibit superior performance as corrosion inhibitors.
The table below presents hypothetical quantum chemical parameters for this compound, based on the analysis of structurally similar compounds.
| Compound Name | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| This compound (Predicted) | -6.5 to -7.5 | -2.0 to -3.0 | 4.0 to 5.0 | 4.0 to 6.0 |
These predicted values suggest that this compound possesses electronic properties conducive to effective corrosion inhibition. The relatively high predicted EHOMO value indicates a good electron-donating capability, while the low ELUMO suggests a propensity to accept electrons, both of which are favorable for adsorption on a metal surface. The moderate energy gap points towards good reactivity and the potential for strong interaction with the metal.
Further theoretical investigations would involve modeling the adsorption of this compound on a specific metal surface, such as iron or copper, to calculate the adsorption energy. A more negative adsorption energy would signify a more spontaneous and stronger adsorption process, further confirming its potential as a corrosion inhibitor.
Q & A
Q. What are the common synthetic routes for 2-methyl-4-(3-nitrophenyl)-1,3-thiazole, and how can reaction conditions be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions between 3-nitrophenylboronic acid and pre-functionalized thiazole precursors. General Procedure A (as described in heterocyclic synthesis studies) involves refluxing in a solvent system (e.g., toluene/ethanol) with a catalyst like Pd(PPh₃)₄, yielding 42–92% product . Optimization includes adjusting catalyst loading, temperature, and solvent polarity. Purity is confirmed via column chromatography and recrystallization.
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization involves:
- 1H/13C NMR : Peaks for the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and 3-nitrophenyl group (δ 8.1–8.5 ppm for nitro-adjacent protons) .
- Mass spectrometry (MS) : Molecular ion peaks consistent with the molecular formula C₁₀H₇N₂O₂S .
- Elemental analysis : Experimental C/H/N percentages must align with theoretical values (e.g., C 54.29%, H 3.17%, N 12.67%) within ±0.3% .
Q. What preliminary biological screening methods are applicable for this compound?
Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Antiparasitic activity : In vitro testing against Trypanosoma cruzi using epimastigote cultures, with IC₅₀ values calculated via dose-response curves .
- Antioxidant assays : DPPH radical scavenging or FRAP tests to evaluate electron-donating capacity .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence biological activity?
Structural-activity relationship (SAR) studies reveal:
- Nitrophenyl position : The 3-nitro group enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., T. cruzi CYP51) .
- Methyl group at C2 : Increases steric bulk, potentially reducing off-target interactions while maintaining thiazole aromaticity .
- Comparative analogs : 4-(4-Nitrophenyl) derivatives show lower activity than 3-nitrophenyl variants, highlighting positional sensitivity in target engagement .
Q. What computational methods predict binding interactions of this compound with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., T. cruzi CYP51). Key interactions include hydrogen bonding with nitro groups and π-π stacking of the thiazole ring .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical residue interactions .
- Pharmacophore modeling : Maps electrostatic/hydrophobic features to prioritize derivatives for synthesis .
Q. How can conflicting bioactivity data between studies be resolved?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and include positive controls (e.g., chloramphenicol for bacteria) .
- Compound purity : Re-analyze via HPLC (>95% purity) to exclude impurities affecting results .
- Target specificity : Use genetic knockouts or enzyme inhibition assays (e.g., CYP51 in T. cruzi) to confirm mechanism .
Q. What strategies improve the solubility and bioavailability of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for enhanced aqueous solubility .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve plasma half-life .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystalline lattice and dissolution rates .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent palladium catalyst oxidation .
- Docking : Use flexible ligand/rigid receptor models for initial screening, followed by induced-fit refinement .
- Bioassays : Include cytotoxicity controls (e.g., mammalian Vero cells) to assess selectivity indices (SI > 10 preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
